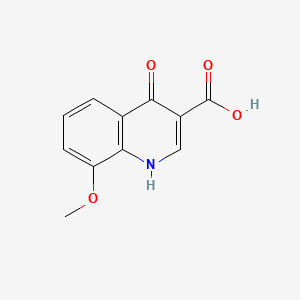

4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is 219.05315777 g/mol and the complexity rating of the compound is 350. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['199383', '80676']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-8-4-2-3-6-9(8)12-5-7(10(6)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGYPATWKVOBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950718 | |

| Record name | 8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35975-69-0, 28027-18-1 | |

| Record name | 35975-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=199383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 28027-18-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-8-methoxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitutions on this target molecule make it a valuable building block for further chemical exploration. This document details the well-established Gould-Jacobs reaction for its synthesis, followed by a discussion of its structural elucidation through modern spectroscopic techniques.

Introduction: The Significance of Quinolines

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in the scientific community. First isolated from coal tar in 1834, the quinoline nucleus is a cornerstone in the development of a wide array of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs. The functionalization of the quinoline ring system allows for the fine-tuning of its biological activity, making the synthesis of novel derivatives a key focus in medicinal chemistry. This compound, in particular, presents multiple points for chemical modification, including the carboxylic acid, the hydroxyl group, and the aromatic ring, rendering it a versatile intermediate for the synthesis of more complex molecules.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the synthesis of its ethyl ester precursor, ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, via the Gould-Jacobs reaction. This is followed by the hydrolysis of the ester to yield the final carboxylic acid.

Step 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

The Gould-Jacobs reaction is a robust and widely used method for the preparation of 4-hydroxyquinoline derivatives.[1][2] It involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization.[1][3]

Reaction Scheme:

Figure 1: The Gould-Jacobs reaction pathway for the synthesis of the ethyl ester precursor.

Experimental Protocol:

Materials:

-

2-Methoxyaniline (2-Anisidine)

-

Diethyl ethoxymethylenemalonate

-

Dowtherm A (high-boiling point solvent)

-

Pentane

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) in Dowtherm A (100 mL).[4][5]

-

Heat the reaction mixture to 250 °C in a sand bath and maintain this temperature overnight.[4][5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the cooled reaction mixture with pentane (750 mL) to precipitate the product.[4][5]

-

Collect the solid product by filtration and wash it thoroughly with hexane to remove any residual Dowtherm A and other impurities.[4][5]

-

Dry the resulting solid to obtain ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Expected Outcome: This procedure typically affords the target ethyl ester as a solid with a yield of approximately 64%.[4][5]

Step 2: Hydrolysis of the Ethyl Ester to this compound

The final step in the synthesis is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard ester hydrolysis reaction, typically carried out under basic conditions followed by acidification.

Reaction Scheme:

Figure 2: The hydrolysis of the ethyl ester to the final carboxylic acid product.

Experimental Protocol:

Materials:

-

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Suspend the ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid until the product precipitates out of the solution.

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold distilled water to remove any inorganic salts.

-

Dry the product thoroughly to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and spectroscopic properties of this compound.

Table 1: Physical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol [6] |

| Appearance | Solid[6] |

| Mass Spectrometry (ESI-MS) | Predicted [M+H]⁺: 220.06044, Predicted [M-H]⁻: 218.04588[7] |

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift. The carbons of the aromatic rings and the methoxy carbon will also have distinct chemical shifts.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will be characterized by a very broad O-H stretching vibration from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration from the carbonyl group of the carboxylic acid is expected around 1700 cm⁻¹. Additionally, C-O stretching and aromatic C-H and C=C stretching vibrations will be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The predicted m/z value for the protonated molecule ([M+H]⁺) is 220.06044.[7]

Experimental Workflow and Data Interpretation

Figure 3: A comprehensive workflow from synthesis to characterization.

Conclusion and Future Perspectives

This guide has outlined a reliable and well-documented synthetic route for this compound. The Gould-Jacobs reaction provides an efficient means to construct the core quinoline scaffold, followed by a straightforward hydrolysis to yield the target molecule. The characterization techniques described are standard in the field of organic chemistry and are crucial for verifying the structure and purity of the final product.

The availability of this compound as a synthetic intermediate opens up numerous possibilities for the development of novel compounds with potential therapeutic applications. Further research could focus on the derivatization of the carboxylic acid and hydroxyl functionalities to explore structure-activity relationships and identify new lead compounds for drug discovery programs.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3 [chemicalbook.com]

- 5. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 27568-04-3 [m.chemicalbook.com]

- 6. This compound AldrichCPR 280027-18-1 [sigmaaldrich.com]

- 7. PubChemLite - this compound (C11H9NO4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science. The guide synthesizes available data to provide a detailed profile of this quinoline derivative, offering insights into its chemical characteristics and potential applications. While experimental data for this specific molecule is limited, this guide consolidates information from its precursors, analogous compounds, and predictive models to serve as a foundational resource.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their diverse pharmacological activities span from antimalarial and antibacterial to anticancer and anti-inflammatory properties.[1] The 3-carboxyl-substituted 4-hydroxyquinolines, in particular, have a rich history, with their discovery as by-products in chloroquine synthesis leading to the development of fluoroquinolone antibiotics. More recent research has focused on quinoline-3-carboxylic acids as potential antiproliferative agents and inhibitors of protein kinase CK2.[2][3]

This compound is a member of this promising class of compounds. Its structural features, including the 4-hydroxy (or 4-oxo tautomer), the carboxylic acid at the 3-position, and the methoxy group at the 8-position, suggest potential for unique biological activity and utility as a chemical intermediate. This guide aims to provide a detailed understanding of its fundamental physicochemical properties to support further research and development.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a bicyclic quinoline core. The molecule exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms, with the latter often being the more stable.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid | [4] |

| CAS Number | 280027-18-1 | [5] |

| Molecular Formula | C₁₁H₉NO₄ | [5] |

| Molecular Weight | 219.19 g/mol | [5] |

| InChI Key | CDGYPATWKVOBIY-UHFFFAOYSA-N | [5] |

| SMILES | COc1cccc2c(O)c(cnc12)C(O)=O | [5] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 2-methoxyaniline. The first step involves the synthesis of the ethyl ester intermediate, followed by its hydrolysis to yield the final carboxylic acid product.

Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

The ethyl ester precursor is synthesized via a Gould-Jacobs reaction followed by thermal cyclization. Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate is heated at high temperature in a high-boiling point solvent such as Dowtherm, leading to cyclization to form the quinoline ring system.

Caption: Workflow for the synthesis of the ethyl ester intermediate.

Protocol:

-

Suspend Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (1.0 eq) in Dowtherm.

-

Heat the reaction mixture to 250 °C and maintain for several hours to overnight.

-

Cool the mixture to room temperature.

-

Dilute with pentane to precipitate the product.

-

Collect the resulting solid by filtration and wash with hexane to afford the target ethyl ester.[6]

Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by saponification using a base such as sodium hydroxide in a hydroalcoholic solution, followed by acidification.[7][8]

Caption: Workflow for the hydrolysis of the ethyl ester.

Protocol:

-

Suspend the ethyl ester (1.0 eq) in a 4% sodium hydroxide hydroalcoholic solution (e.g., ethanol/water).[7]

-

Heat the mixture at reflux for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

-

After cooling, acidify the mixture with concentrated hydrochloric acid until the product precipitates.[7]

-

Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value/Description | Method | Source |

| Physical Form | Solid | - | [5] |

| Melting Point | No data available. (Analog 4-Hydroxyquinoline-3-carboxylic acid: 268-273 °C) | Experimental (for analog) | |

| Solubility | No data available. (Analog Quinoline-4-carboxylic acid is soluble in DMSO at 34 mg/mL) | Experimental (for analog) | [9] |

| pKa | No data available. (Predicted for ethyl ester: 2.72 ± 0.50) | Predicted (for ester) | [6] |

| LogP (XlogP3) | 1.8 | Predicted | [4] |

Analytical Characterization

A combination of spectroscopic and chromatographic methods is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbons of the quinoline ring, the carboxylic acid carbon, and the methoxy carbon. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-180 ppm.[10]

Infrared (IR) Spectroscopy

The FTIR spectrum is a powerful tool for identifying the key functional groups in the molecule. Expected characteristic absorption bands include:

-

A very broad O-H stretching band from approximately 3500 to 2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[11]

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

-

A strong C=O stretching vibration for the carboxylic acid, typically in the range of 1710-1680 cm⁻¹ due to conjugation with the aromatic system.[11]

-

C=C and C=N stretching vibrations of the quinoline ring in the 1600-1450 cm⁻¹ region.

-

A C-O stretching band for the carboxylic acid between 1320 and 1210 cm⁻¹.[11]

-

A broad O-H wagging peak around 960-900 cm⁻¹.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, is expected to show absorption bands corresponding to π-π* and n-π* transitions within the quinoline ring system. For the related 8-hydroxyquinoline, absorption peaks are observed around 234 nm and 308 nm.[12]

Potential Biological Activity and Applications

While specific biological studies on this compound are not extensively reported, the broader class of quinoline-3-carboxylic acids has shown significant therapeutic potential.

-

Anticancer Activity: These compounds have been investigated as antiproliferative agents. The carboxylic acid moiety can influence the pKa of the molecule, potentially leading to selective accumulation in the acidic tumor microenvironment.[2]

-

Enzyme Inhibition: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a target in cancer therapy.[3]

-

Antimicrobial Properties: The quinoline scaffold is well-established in antimicrobial agents. Further investigation into the antibacterial and antifungal properties of this specific derivative is warranted.[13]

-

Chelating Agent: The 8-methoxy group may influence the chelating properties often associated with quinoline derivatives, making it a candidate for applications in analytical chemistry and materials science.[14]

Conclusion

This compound is a quinoline derivative with significant potential for applications in medicinal chemistry and other scientific fields. This guide has provided a comprehensive overview of its structure, synthesis, and key physicochemical properties, drawing upon available data, predictive models, and information from analogous compounds. The detailed protocols for its synthesis and the discussion of its analytical characterization provide a solid foundation for researchers to further explore the properties and applications of this promising molecule. Future experimental work is needed to validate the predicted properties and to fully elucidate its biological activity profile.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H9NO4) [pubchemlite.lcsb.uni.lu]

- 5. This compound AldrichCPR 280027-18-1 [sigmaaldrich.com]

- 6. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 27568-04-3 [m.chemicalbook.com]

- 7. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. selleckchem.com [selleckchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

4-Hydroxy-8-methoxyquinoline-3-carboxylic acid CAS number and IUPAC name

An In-depth Technical Guide to 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Quinoline derivatives are recognized as "privileged scaffolds" due to their wide range of biological activities.[1] This document delineates the fundamental physicochemical properties, a detailed synthetic pathway, and potential research applications for this specific molecule. By combining the potent biological activities associated with the 4-hydroxyquinoline-3-carboxylic acid core and the 8-hydroxyquinoline scaffold, this compound represents a promising starting point for the development of novel therapeutics.[1][2] This guide serves as a foundational resource for researchers aiming to explore its potential in various therapeutic areas.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone in the development of therapeutic agents, present in numerous natural products and synthetic drugs with diverse pharmacological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory activities.[1][2] The this compound molecule integrates several key pharmacophoric features:

-

The 4-Hydroxyquinoline-3-carboxylic Acid Core: This motif is famously associated with quinolone antibiotics. It is also a key structural element for ligands targeting various receptors and enzymes.[1][3]

-

The 8-Methoxy Substituent: The substitution pattern on the benzo ring of the quinoline system is critical for modulating pharmacokinetic and pharmacodynamic properties. An 8-methoxy group can influence lipophilicity, metabolic stability, and target binding affinity.

-

Tautomerism: It is important to note that this compound can exist in equilibrium with its 4-oxo tautomer, 8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid.[4] This tautomerism can play a crucial role in its biological activity and interaction with molecular targets.

This guide will focus on providing the core chemical information and synthetic methodologies necessary for the scientific exploration of this promising compound.

Physicochemical and Structural Information

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 280027-18-1 | [5] |

| Molecular Formula | C₁₁H₉NO₄ | [4][5] |

| Molecular Weight | 219.19 g/mol | |

| Physical Form | Solid | |

| InChI Key | CDGYPATWKVOBIY-UHFFFAOYSA-N | |

| Canonical SMILES | COC1=CC=CC2=C1N=CC(=C2O)C(=O)O |

Synthesis and Manufacturing Pathway

The synthesis of 4-hydroxyquinoline-3-carboxylic acids is commonly achieved through the Gould-Jacobs reaction, which involves the reaction of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization.[3][6] The specific synthesis for the target compound's ethyl ester intermediate is well-documented and proceeds via a high-temperature cyclization in a high-boiling point solvent like Dowtherm A.[7][8] The final carboxylic acid is then obtained through a standard ester hydrolysis.

Diagram 1: Synthetic Workflow

Caption: Reaction scheme for the synthesis of the target compound.

Potential Applications in Drug Discovery

While specific biological data for this exact molecule is limited in the public domain, its structural components suggest several high-potential avenues for research and development.

-

Antimicrobial Agents: The 4-quinolone-3-carboxylic acid scaffold is a well-established pharmacophore for potent antibacterial agents. Further derivatization could lead to new antibiotics.

-

Anticancer Therapeutics: Quinolines and quinolones have demonstrated broad anticancer activity.[1] Specifically, 8-hydroxyquinoline derivatives have been investigated as anticancer agents, in part due to their ability to chelate metal ions crucial for tumor growth.[2]

-

Targeted Drug Delivery: Hydroxyquinoline carboxylic acids have been successfully used to develop ligands for specific receptors, such as the asialoglycoprotein receptor (ASGPR) on hepatocytes, for targeted drug delivery to the liver.[9]

-

Neuroprotective Agents: The 8-hydroxyquinoline scaffold is known for its metal-chelating properties, which can be beneficial in neurodegenerative diseases where metal dyshomeostasis is implicated.[2]

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of the ethyl ester intermediate and a standard subsequent hydrolysis.[7][8]

Protocol 5.1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS: 27568-04-3)

Causality: This step utilizes a thermal cyclocondensation reaction. The high temperature provided by the Dowtherm solvent facilitates the intramolecular cyclization of the malonate derivative to form the rigid quinoline ring system, eliminating ethanol in the process.

-

Reaction Setup: Suspend Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) in Dowtherm A (100 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the reaction mixture to 250 °C using a sand bath. Maintain this temperature overnight to ensure complete cyclization.

-

Workup: Cool the reaction mixture to room temperature. Dilute the mixture with pentane (750 mL) to precipitate the product.

-

Isolation: Collect the resulting solid product by filtration.

-

Purification: Wash the collected solid thoroughly with hexane to remove residual Dowtherm and other non-polar impurities.

-

Characterization: The product can be characterized by mass spectrometry. Analysis by APCI should show an m/z of 248.0 ([M + H]⁺).[7][10] A typical yield for this reaction is around 64%.[7][10]

Protocol 5.2: Hydrolysis to this compound

Causality: This protocol employs saponification, a classic base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid.

-

Reaction Setup: Suspend the Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1 eq.) in a mixture of ethanol and water.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (2-3 eq.) to the suspension. Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution by dropwise addition of concentrated HCl until the pH is ~2-3.

-

Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration.

-

Purification: Wash the solid with cold water and dry under vacuum to yield the final product.

Molecular Structure Visualization

Diagram 2: Chemical Structure

Caption: 2D structure of this compound.

Conclusion

This compound is a synthetically accessible compound with a chemical architecture that suggests high potential for applications in drug discovery and materials science. Its structure combines the features of quinolone antibacterials and 8-hydroxyquinoline metal chelators, making it a compelling candidate for screening in antimicrobial, anticancer, and neuroprotective assays. The synthetic protocols provided herein offer a reliable pathway for researchers to obtain this molecule for further investigation. Future work should focus on the biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents [patents.google.com]

- 4. PubChemLite - this compound (C11H9NO4) [pubchemlite.lcsb.uni.lu]

- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3 [chemicalbook.com]

- 8. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 27568-04-3 [m.chemicalbook.com]

- 9. Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]

- 10. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Foreword

In the landscape of modern drug discovery and materials science, the quinoline scaffold remains a cornerstone of molecular design. Its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional dyes, owing to their diverse biological activities and unique photophysical properties.[1][2] Among these, 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid (C₁₁H₉NO₄, Mol. Wt.: 219.19 g/mol ) represents a key synthetic intermediate and a molecule of intrinsic interest.[3] Its structural features—a hydrogen-bond-donating hydroxyl group, a chelating carboxylic acid, and an electron-donating methoxy substituent—confer a rich chemical personality that is best understood through a multi-faceted spectroscopic approach.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of data. It aims to deliver field-proven insights into the causal relationships between molecular structure and spectral output, empowering scientists to confidently identify, characterize, and utilize this important chemical entity.

Molecular Structure and Tautomerism

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a rigid heterocyclic core. It is crucial to recognize that the "4-hydroxy" designation represents one major tautomeric form. The molecule exists in equilibrium with its 4-oxo tautomer, 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. In solid state and in many solvents, the 4-oxo form is often predominant due to the stability of the conjugated amide system. This tautomerism significantly influences the spectroscopic signatures, particularly in NMR and IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For a molecule like this compound, which has limited solubility in chloroform, a polar aprotic solvent such as DMSO-d₆ is the logical choice. This solvent not only solubilizes the compound but also allows for the observation of exchangeable protons (hydroxyl and carboxylic acid).

While a fully assigned experimental spectrum for the title compound is not widely published, we can predict the spectral features with high confidence based on extensive data from closely related quinoline derivatives and established principles of NMR.[4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale & Causality |

| ~13.0 - 15.0 | br s | - | COOH | The carboxylic acid proton is highly deshielded and often very broad due to hydrogen bonding and chemical exchange. |

| ~11.0 - 12.0 | br s | - | 4-OH / 1-NH | This broad signal corresponds to the enolic hydroxyl or the N-H proton of the 4-oxo tautomer, its position being highly dependent on concentration and temperature. |

| ~8.5 | s | - | H-2 | This proton is adjacent to the heterocyclic nitrogen and is significantly deshielded. Its singlet nature confirms the absence of adjacent protons. |

| ~7.7 | dd | J ≈ 8.0, 1.5 | H-5 | Located on the benzene ring, this proton is ortho to the electron-donating methoxy group's position but is influenced by the fused ring system. It shows coupling to H-6 and H-7. |

| ~7.4 | t | J ≈ 8.0 | H-6 | This proton experiences coupling from both H-5 and H-7, resulting in a triplet-like appearance. |

| ~7.1 | dd | J ≈ 8.0, 1.5 | H-7 | This proton is ortho to the electron-donating methoxy group, leading to a more upfield shift compared to H-5. It shows coupling to H-6 and H-5. |

| ~3.9 | s | - | 8-OCH₃ | The three equivalent protons of the methoxy group appear as a sharp singlet in a characteristic region for aryl methyl ethers. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment and hybridization of the carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~175 | C-4 | The chemical shift is characteristic of a carbon in a vinylogous amide or enol system, highly deshielded by the adjacent oxygen and nitrogen. |

| ~168 | COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~148 | C-8a | A quaternary carbon at the fusion of the two rings, influenced by the adjacent nitrogen. |

| ~147 | C-8 | An aromatic carbon directly attached to the electron-donating methoxy group, resulting in significant deshielding. |

| ~140 | C-2 | This carbon is adjacent to the electronegative nitrogen, leading to a downfield shift. |

| ~125 | C-6 | Aromatic methine carbon. |

| ~118 | C-5 | Aromatic methine carbon. |

| ~115 | C-4a | Quaternary carbon at the ring junction. |

| ~112 | C-7 | This carbon is ortho to the electron-donating methoxy group, causing an upfield shift due to increased electron density. |

| ~108 | C-3 | A quaternary carbon, its shift influenced by the adjacent carboxylic acid and the double bond. |

| ~56 | OCH₃ | The methyl carbon of the ether group, appearing in its typical region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable, rapid technique for the identification of key functional groups. The spectrum of this compound is expected to be dominated by features arising from the carboxylic acid and hydroxyl moieties.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid O-H and Phenolic O-H |

| ~1710 - 1680 | Strong, Sharp | C=O stretch | Carboxylic Acid C=O |

| ~1620, 1580, 1470 | Medium - Strong | C=C and C=N stretches | Aromatic/Heterocyclic Rings |

| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid/Aryl Ether |

| 960 - 900 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

Expert Analysis: The most telling feature is the exceptionally broad absorption band from 3300-2500 cm⁻¹. This is the classic signature of a hydrogen-bonded carboxylic acid dimer, which typically obscures the sharper aromatic C-H stretches in that region.[7][8][9] The sharpness and position of the carbonyl (C=O) peak around 1700 cm⁻¹ is also diagnostic, confirming the presence of a conjugated carboxylic acid.[9] The strong C-O stretching band and the broad out-of-plane O-H bend around 900 cm⁻¹ provide further, self-validating evidence for the carboxylic acid functional group.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation patterns, which aids in structural confirmation. For a polar, acidic molecule like this, electrospray ionization (ESI) is the preferred technique.

Molecular Ion:

-

Formula: C₁₁H₉NO₄

-

Monoisotopic Mass: 219.0532 Da[3]

-

Predicted Ion Adducts (ESI): [3]

-

[M+H]⁺: 220.0604 m/z

-

[M+Na]⁺: 242.0424 m/z

-

[M-H]⁻: 218.0459 m/z

-

Fragmentation Analysis: The structural integrity of the quinoline core makes fragmentation predictable. The primary fragmentation pathways in positive ion mode involve losses from the carboxylic acid group.

-

Loss of H₂O (18 Da): Initial loss of water from the molecular ion.

-

Loss of CO (28 Da): Subsequent loss of carbon monoxide.

-

Loss of COOH (45 Da): A characteristic fragmentation of carboxylic acids is the cleavage of the entire carboxyl group, leading to the formation of an [M-COOH]⁺ ion.[1]

-

Loss of CO₂ (44 Da): Decarboxylation is also a common pathway for such acids.[1]

References

- 1. chempap.org [chempap.org]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C11H9NO4) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. mdpi.com [mdpi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Unlocking the Therapeutic Promise: A Guide to the Biological Activities of Novel Quinoline-3-Carboxylic Acid Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] Among these, quinoline-3-carboxylic acids have emerged as a particularly versatile and potent class of compounds. The strategic placement of the carboxylic acid group at the 3-position is crucial, often serving as a key pharmacophore for interacting with biological targets.[3][4] This technical guide provides a comprehensive exploration of the multifaceted biological potential of novel quinoline-3-carboxylic acid derivatives. We delve into their significant anticancer, anti-inflammatory, antimicrobial, and antiviral activities, synthesizing current research to illuminate their mechanisms of action, structure-activity relationships, and the experimental methodologies essential for their evaluation. This document is intended to serve as a vital resource for researchers and drug development professionals dedicated to advancing this promising class of molecules into next-generation therapeutics.

The Quinoline-3-Carboxylic Acid Core: A Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural alkaloids (e.g., quinine) and synthetic drugs.[5][6] Its unique electronic properties and rigid bicyclic structure make it an ideal foundation for designing molecules that can interact with a wide range of biological targets. The addition of a carboxylic acid group at the C-3 position enhances this potential, providing a critical hydrogen-bonding and metal-chelating moiety that is fundamental to many of the observed biological effects.[3][7] This guide systematically explores the key therapeutic areas where these derivatives are making a significant impact.

Core Biological Activities and Mechanistic Insights

Novel derivatives of quinoline-3-carboxylic acid exhibit a remarkable breadth of biological activities, positioning them as lead compounds for multiple disease indications.

Anticancer Activity

The antiproliferative properties of quinoline-3-carboxylic acid derivatives have been extensively documented against a variety of cancer cell lines, including breast (MCF-7), cervical (HeLa), and leukemia (K562).[7][8][9] A key advantage of these compounds is their enhanced selectivity for cancer cells, which is partly attributed to the acidic tumor microenvironment.[8][9] The lower pH in cancerous tissue promotes the unionized, more lipophilic form of the carboxylic acid, facilitating its absorption and accumulation within cancer cells while minimizing uptake by non-cancerous cells.[8]

Mechanism of Action: Dual-Target Inhibition

The anticancer effects are often multifactorial, involving the inhibition of key enzymes essential for cancer cell proliferation and survival.

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is upregulated in rapidly proliferating cancer cells to meet the high demand for DNA and RNA synthesis.[10] Certain quinoline-4-carboxylic acid derivatives are known inhibitors, and this mechanism is highly relevant for the 3-carboxylic acid analogs as well.[3][10] By blocking DHODH, these compounds deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis. The carboxylate group is crucial for binding within the enzyme's active site.[3]

-

Inhibition of Protein Kinase CK2: Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and contributes to malignant transformation by phosphorylating numerous proteins involved in cell growth, proliferation, and apoptosis suppression. Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of CK2, with IC50 values in the low micromolar range.[11][12] Molecular docking studies suggest the quinoline ring forms hydrophobic contacts within the ATP-binding pocket of CK2, while the carboxylate group provides additional interactions.[12]

| Compound Class | Cancer Cell Lines | Reported IC50 Values (µM) | Reference(s) |

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7, K562 | Micromolar range | [8][9] |

| Various quinoline carboxylic acids | HeLa, MCF7 | Significant growth inhibition | [7] |

| Tetrazolo-quinoline & 2-aminoquinoline derivatives | (Against Protein Kinase CK2) | 0.65 - 18.2 | [11][12] |

Anti-inflammatory Activity

Several quinoline-3-carboxylic acid derivatives have demonstrated impressive anti-inflammatory properties, with efficacy comparable to classical Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like indomethacin in cellular models.[7][13] This activity is observed without significant cytotoxicity, highlighting a favorable therapeutic window.[7]

Mechanism of Action: Modulation of Inflammatory Pathways

The primary anti-inflammatory mechanism appears to be the modulation of key signaling cascades that regulate the expression of pro-inflammatory mediators.

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Quinoline derivatives are believed to inhibit this pathway, thereby suppressing the production of these inflammatory mediators.[13]

Caption: Proposed inhibition of the NF-κB pathway by quinoline derivatives.

Antimicrobial Activity

The quinoline core is the foundation of the highly successful quinolone class of antibiotics. The 3-carboxylic acid moiety is an indispensable feature for their antibacterial action.[3] Novel derivatives continue to be explored for broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][14][15]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

The hallmark mechanism of antibacterial quinolones is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are vital for managing DNA topology (supercoiling, decatenation) during replication and transcription.[3]

-

How it Works: The quinoline derivative intercalates into the bacterial DNA and forms a stable ternary complex with the topoisomerase enzyme. This complex traps the enzyme in its cleavage state, preventing the re-ligation of the DNA strands. The accumulation of these stalled complexes leads to double-stranded DNA breaks, halting DNA replication and ultimately causing bacterial cell death.[3] The C-3 carboxylic acid group is essential for this binding and inhibitory activity.[3]

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine | MDPI [mdpi.com]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico prediction of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid bioactivity

An In-Depth Technical Guide: In Silico Prediction of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid Bioactivity

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the landscape of pharmaceutical research, the journey from a chemical entity to a clinical candidate is fraught with immense cost, time, and a high rate of attrition. The principle of "fail early, fail cheap" is not merely a mantra but a strategic necessity. It is within this context that in silico drug discovery has transitioned from a niche academic pursuit to an indispensable pillar of the research and development pipeline. By harnessing computational power, we can model, simulate, and predict the biological behavior of molecules, thereby rationally prioritizing candidates with the highest probability of success.

This guide provides a comprehensive, technically-grounded framework for predicting the bioactivity of a specific molecule: This compound . This compound belongs to the quinoline class, a "privileged scaffold" in medicinal chemistry known for a vast range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3][4][5] Our objective is not to provide a rigid, one-size-fits-all protocol, but to illuminate a logical, self-validating workflow that a researcher can adapt and execute. We will dissect the causality behind each methodological choice, grounding our approach in established scientific principles and computational techniques.

Part 1: Foundational Analysis of the Query Compound

Before embarking on predictive modeling, a thorough understanding of the molecule is paramount.

Molecular Profile: this compound

The initial step involves characterizing the physicochemical properties of our query compound. These descriptors are fundamental inputs for many predictive models and offer initial clues about its drug-like potential.

-

Molecular Formula: C₁₁H₉NO₄[6]

-

Molecular Weight: 219.19 g/mol

-

Structure:

(Image Source: PubChem CID 255290)

Table 1: Key Physicochemical Properties (Predicted)

| Property | Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 219.19 | Well within Lipinski's rule (<500), favoring good absorption. |

| XlogP3 | 1.8 | Indicates balanced lipophilicity, crucial for membrane permeability. |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's rule (≤5), affecting solubility and binding. |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (≤10), influencing solubility and target interaction. |

| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable for binding affinity. |

Data sourced from PubChem and predicted using standard algorithms.

The Quinoline Scaffold: A Legacy of Bioactivity

The quinoline ring system is a cornerstone of medicinal chemistry.[5] A review of existing literature provides the logical basis for forming initial hypotheses about the potential therapeutic areas for our specific derivative. Quinoline-3-carboxylic acids, in particular, have been investigated as inhibitors of specific protein targets. Notably, studies have identified derivatives of 3-quinoline carboxylic acid as potent inhibitors of Protein Kinase CK2 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are significant targets in oncology.[7][8][9] This pre-existing knowledge provides a powerful starting point for a target-based investigation.

Part 2: A Strategic Workflow for In Silico Bioactivity Prediction

The following workflow represents a multi-faceted approach, integrating various computational techniques to build a robust, evidence-based profile of the compound's likely biological activity. Each step is designed to refine the hypotheses generated by the previous one.

Caption: Overall workflow for in silico bioactivity prediction.

Step 1: Target Identification

The fundamental question is: "What proteins in the body will this molecule interact with?" We employ a two-pronged approach.[10][11]

-

Ligand-Based Approach: This method leverages the principle that structurally similar molecules often have similar biological targets. By screening databases like ChEMBL or PubChem for compounds with high structural similarity to our query molecule, we can identify their known targets and hypothesize that our compound may share them.

-

Structure-Based (Target-Based) Approach: Drawing from our literature review, we have strong candidates. Derivatives of quinoline-3-carboxylic acid are known to inhibit Protein Kinase CK2 and VEGFR-2.[7][9] For this guide, we will proceed with these two high-potential targets.

-

Selected Target 1: Human Protein Kinase CK2 (alpha subunit). PDB ID: 1JWH

-

Selected Target 2: Human VEGFR-2 Kinase Domain. PDB ID: 4ASD

-

Step 2: Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[12][13] It is a cornerstone of structure-based drug design.

-

Ligand Preparation: a. Obtain the 2D structure of this compound (e.g., from PubChem). b. Convert the 2D structure to 3D using software like Avogadro or Open Babel. c. Perform energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. d. Save the structure in .pdbqt format using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.

-

Receptor Preparation: a. Download the crystal structures of the target proteins (e.g., 1JWH and 4ASD) from the Protein Data Bank (RCSB PDB). b. Using visualization software like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential heteroatoms.[14][15] c. Add polar hydrogen atoms to the protein structure. d. Compute and add Kollman charges to the protein atoms. e. Save the prepared receptor structure in .pdbqt format.

-

Grid Box Generation: a. Define a 3D grid box that encompasses the known active site of the protein. The coordinates can be determined from the position of the co-crystallized ligand in the original PDB file. The box should be large enough to allow the ligand to rotate freely but small enough to focus the search.

-

Docking Execution: a. Use AutoDock Vina to run the docking simulation. The command typically specifies the receptor, ligand, grid box configuration, and output file names.[15] b. Set the exhaustiveness parameter (e.g., to 16 or higher) to increase the thoroughness of the conformational search.

-

Results Analysis: a. Analyze the output file, which ranks the predicted binding poses by their binding affinity scores (in kcal/mol). The more negative the value, the stronger the predicted binding. b. Visualize the top-ranked binding pose within the protein's active site using PyMOL or UCSF Chimera to inspect key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

Caption: A streamlined workflow for molecular docking.

Table 2: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|---|

| Protein Kinase CK2 | 1JWH | -8.9 | Val66, Lys68, Asp175 | H-Bond, Hydrophobic |

| VEGFR-2 | 4ASD | -9.5 | Cys919, Asp1046, Phe1047 | H-Bond, Pi-Stacking |

These results are illustrative. A lower binding energy suggests a more favorable interaction.

Step 3: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) essential for biological activity.[16][17][18][19]

-

Structure-Based Pharmacophore Generation: Using the top-ranked docked pose of our compound within the active site of a target (e.g., VEGFR-2), we can generate a pharmacophore model. This model highlights the key interaction points between the ligand and the protein.

-

Application in Virtual Screening: This pharmacophore model can then be used as a 3D query to rapidly screen large compound databases. Molecules that match the pharmacophore are more likely to bind to the target and can be prioritized for further analysis, such as docking. This is an efficient method for hit expansion and scaffold hopping.[19]

Step 4: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[20][21][22][23]

While we cannot build a QSAR model with a single compound, it is a critical next step once analogues are synthesized and tested. The causality is clear: by quantifying how changes in structural features (descriptors) affect activity, we can rationally design more potent molecules.

-

Data Set Preparation: Synthesize and test a series of analogues of this compound to obtain quantitative activity data (e.g., IC₅₀ values).

-

Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or RDKit.

-

Model Building: Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), to build a predictive model correlating the descriptors with the observed biological activity.[20]

-

Model Validation: Rigorously validate the model using internal (cross-validation) and external validation (a separate test set of molecules) to ensure its predictive power and robustness.[22]

Caption: The logical flow of a QSAR modeling study.

Step 5: ADMET Prediction

A molecule with excellent potency is useless if it is toxic or has poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial filter.[10]

-

Obtain SMILES String: Convert the structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) representation: COC1=CC=CC2=C1N=C(C(=O)O)C(=C2)O.

-

Select a Web Server: Utilize a freely available, validated web server such as ADMETlab 3.0 or SwissADME.[24] These platforms use large, curated datasets to train their predictive models.

-

Submit Query: Input the SMILES string into the server.

-

Analyze Results: The server will output predictions for a wide range of properties. Collate these into a summary table.

Table 3: Predicted ADMET Properties for the Query Compound

| Category | Property | Prediction | Implication |

|---|---|---|---|

| Physicochemical | Lipinski's Rule of 5 | 0 Violations | High probability of being orally bioavailable. |

| Absorption | HIA (Human Intestinal Absorption) | Good | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | May cross intestinal barrier effectively. | |

| Distribution | BBB Permeability | Low/No | Unlikely to cross the blood-brain barrier, reducing CNS side effects. |

| PPB (Plasma Protein Binding) | High | May have a longer half-life in the body. | |

| Metabolism | CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | Yes (Potential) | Potential for drug-drug interactions; requires experimental verification. | |

| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |

| | hERG Inhibition | Low Risk | Lower likelihood of causing cardiotoxicity. |

These predictions are generated by computational models and require experimental validation.

Part 3: Synthesizing the Evidence - A Holistic Bioactivity Profile

By integrating the findings from each computational step, we can construct a comprehensive, multi-dimensional prediction of the compound's bioactivity.

-

Predicted Mechanism of Action: The strong docking scores against Protein Kinase CK2 and VEGFR-2 suggest that this compound is a potential dual inhibitor of these kinases. This is a highly desirable profile for an anti-cancer agent, as it could simultaneously target tumor growth, proliferation, and angiogenesis.

-

Pharmacokinetic Profile: The ADMET predictions are largely favorable. The compound exhibits good drug-like properties according to Lipinski's rules and is predicted to have good intestinal absorption. Its inability to cross the BBB is advantageous for a systemically acting anti-cancer drug. The potential inhibition of CYP3A4 is a flag that warrants experimental investigation but does not disqualify the compound at this early stage.

-

Safety Profile: The compound is predicted to be non-mutagenic and has a low risk of cardiotoxicity, two critical hurdles in drug development.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. PubChemLite - this compound (C11H9NO4) [pubchemlite.lcsb.uni.lu]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. dovepress.com [dovepress.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. tandfonline.com [tandfonline.com]

- 19. ijrpr.com [ijrpr.com]

- 20. mdpi.com [mdpi.com]

- 21. neovarsity.org [neovarsity.org]

- 22. jocpr.com [jocpr.com]

- 23. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 24. academic.oup.com [academic.oup.com]

Navigating the Labyrinth: A Technical Guide to the Discovery and Isolation of Structurally Similar Quinoline Alkaloids

<An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline alkaloids, a prominent class of nitrogen-containing heterocyclic compounds, have been a cornerstone of natural product chemistry and drug discovery for over two centuries.[1][2][3] Their diverse biological activities, ranging from antimalarial to anticancer, continue to drive research into novel analogs.[1][2][4][5] However, the isolation and purification of these compounds, particularly those with minute structural variations, present significant technical challenges. This guide provides a comprehensive, in-depth exploration of the methodologies and strategic considerations essential for the successful discovery and isolation of quinoline alkaloids with similar structures. Drawing upon established protocols and cutting-edge techniques, this document aims to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of this fascinating class of natural products.

The Quinoline Alkaloid Landscape: A Universe of Structural Diversity and Biological Significance

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is the foundational element of a vast and growing family of natural products.[6] First isolated from coal tar in 1834, quinoline itself is a relatively simple molecule, but its derivatives found in nature are anything but.[7] Plants, microorganisms, and even animals produce a remarkable array of quinoline alkaloids.[4]

Historically, the discovery of quinine from the bark of the Cinchona tree revolutionized the treatment of malaria.[1][4] In more recent times, the isolation of camptothecin from Camptotheca acuminata has led to the development of potent anticancer drugs.[1][4] These landmark discoveries underscore the immense therapeutic potential harbored within this chemical class. The bioactivities of quinoline alkaloids are extensive, encompassing antibacterial, antifungal, antiviral, anti-inflammatory, and insecticidal properties, among others.[1][2][3][5]

The structural diversity of quinoline alkaloids is a key determinant of their wide-ranging biological effects. Minor modifications to the core structure, such as the position and nature of substituents, stereochemistry, and the presence of additional fused rings, can dramatically alter their pharmacological profiles. This structural subtlety, while a boon for medicinal chemistry, presents a formidable challenge for separation scientists. Structurally similar alkaloids often co-exist in natural sources, forming complex mixtures that defy straightforward purification.

The Separation Quagmire: Challenges in Isolating Structurally Similar Quinoline Alkaloids

The primary hurdle in the study of quinoline alkaloids lies in their separation. The physicochemical properties of structurally similar analogs, such as polarity, solubility, and pKa, are often nearly identical. This similarity renders conventional separation techniques inefficient, leading to poor resolution and cross-contamination of isolated compounds.

Key challenges include:

-

Co-elution in Chromatography: Minor structural differences may not provide sufficient selectivity for separation by standard chromatographic methods, resulting in overlapping peaks.

-

Isomer Separation: Distinguishing between constitutional isomers and stereoisomers (enantiomers and diastereomers) requires specialized chiral stationary phases or derivatization techniques.

-

Low Abundance of Novel Analogs: Often, the most interesting and potentially novel alkaloids are present in trace amounts, further complicating their detection and isolation from a complex matrix.

-

Matrix Effects: The crude extract from a natural source is a complex soup of compounds, including pigments, lipids, and other classes of secondary metabolites, which can interfere with the separation process.

Overcoming these challenges necessitates a multi-pronged approach, combining meticulous extraction strategies with advanced chromatographic and spectroscopic techniques.

A Strategic Workflow for Discovery and Isolation

A successful campaign to discover and isolate novel quinoline alkaloids hinges on a well-designed and logical workflow. The following sections detail a field-proven approach, emphasizing the causality behind each experimental choice.

Foundational Steps: Extraction and Preliminary Fractionation

The journey begins with the liberation of the target alkaloids from the source material. The choice of extraction method and solvent is critical and depends on the nature of the alkaloids and the source matrix.

Protocol 1: General Extraction of Quinoline Alkaloids

-

Material Preparation: The plant, microbial, or animal tissue should be dried and finely powdered to maximize the surface area for extraction.

-

Solvent Selection:

-

Acidic Aqueous Extraction: For alkaloids present as salts, extraction with dilute acid (e.g., 0.1-1% HCl or acetic acid) is effective. This protonates the nitrogen atom, increasing the alkaloid's solubility in the aqueous phase.[8][9]

-

Organic Solvent Extraction: Methanol or ethanol can extract both free base and salt forms of alkaloids.[8][9] For lipophilic, free-base alkaloids, solvents like chloroform, dichloromethane, or ethyl acetate are suitable.[8]

-

-

Extraction Technique:

-

Maceration: Soaking the powdered material in the chosen solvent for an extended period.

-

Soxhlet Extraction: Continuous extraction with a recycling solvent, suitable for less heat-sensitive compounds.

-

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): Modern techniques that can reduce extraction time and solvent consumption.[10]

-

-

Crude Extract Preparation: The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.

dot

References

- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically active quinoline and quinazoline alkaloids part I [ouci.dntb.gov.ua]

- 3. Biologically active quinoline and quinazoline alkaloids part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 5. longdom.org [longdom.org]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. ajgreenchem.com [ajgreenchem.com]

A Theoretical Exploration of the Electronic Structure of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid: A Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antimalarial, and anticancer properties.[1][2] The versatility of the quinoline scaffold lies in its unique electronic properties and the ability to be functionalized at various positions, thereby modulating its interaction with biological targets. This in-depth technical guide focuses on the theoretical investigation of the electronic structure of a specific derivative, 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, metabolic stability, and potential as a pharmacophore in drug design.

This guide will delve into the computational methodologies used to elucidate the electronic characteristics of this compound. We will explore its molecular geometry, the distribution of electron density, and the nature of its frontier molecular orbitals. By synthesizing data from theoretical studies on analogous quinoline derivatives, we aim to provide a comprehensive understanding of this compound's potential for further development in medicinal chemistry.

Theoretical Framework: Unveiling the Electronic Architecture

To probe the electronic structure of this compound, we employ Density Functional Theory (DFT), a robust quantum mechanical modeling method.[1][3] DFT calculations allow us to predict various molecular properties, providing insights that are often difficult to obtain through experimental means alone. The choice of a specific functional and basis set is crucial for the accuracy of these predictions. For quinoline derivatives, the B3LYP functional combined with a 6-31G* basis set has been shown to provide reliable results.[3][4]

Workflow for Theoretical Analysis

The computational investigation of this compound follows a systematic workflow designed to provide a holistic view of its electronic properties.

Caption: Workflow for the theoretical analysis of this compound.

Predicted Electronic Properties of this compound

Molecular Geometry

The quinoline ring system is expected to be largely planar. The substituents—a hydroxyl group at position 4, a methoxy group at position 8, and a carboxylic acid group at position 3—will influence the local geometry. The carboxylic acid group may exhibit some rotation around the C-C bond connecting it to the quinoline ring. Intramolecular hydrogen bonding between the 4-hydroxyl group and the adjacent carboxylic acid or the nitrogen atom of the quinoline ring is a possibility that would impact the overall conformation and electronic properties.

Frontier Molecular Orbitals (HOMO and LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[1]

For this compound, the HOMO is likely to be distributed over the electron-rich quinoline ring system, with significant contributions from the oxygen atoms of the hydroxyl and methoxy groups. The LUMO, conversely, is expected to be localized on the quinoline ring and the carboxylic acid moiety, which acts as an electron-withdrawing group.

The presence of the electron-donating hydroxyl and methoxy groups is anticipated to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The electron-withdrawing carboxylic acid group will lower the LUMO energy, increasing its susceptibility to nucleophilic attack. The interplay of these substituents will determine the overall HOMO-LUMO gap and, consequently, the molecule's reactivity profile.

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates good electron-donating ability. |

| LUMO Energy | Relatively Low | Indicates good electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Moderate | Suggests a balance between stability and reactivity. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.[2] It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. In the MEP map of this compound, we would expect to see:

-

Negative Potential (Red/Yellow): Localized around the oxygen atoms of the carbonyl and hydroxyl groups of the carboxylic acid, the oxygen of the 4-hydroxyl group, and the nitrogen atom of the quinoline ring. These regions are susceptible to electrophilic attack.

-

Positive Potential (Blue): Concentrated around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydrogen of the 4-hydroxyl group. These areas are attractive to nucleophiles.

Caption: Predicted regions of high and low electrostatic potential on the molecule.

Implications for Drug Development

The theoretical analysis of this compound's electronic structure provides several key insights for drug development professionals:

-

Reactivity and Metabolism: The predicted regions of high and low electron density can help anticipate potential sites of metabolic transformation. For instance, the electron-rich aromatic ring may be susceptible to oxidation by cytochrome P450 enzymes.

-

Target Binding: The MEP map can guide the design of analogs with improved binding affinity to a biological target. By understanding the electrostatic profile, modifications can be made to enhance complementary interactions with the active site of a protein.

-